3-(2-Methylpropane-2-sulfonyl)azetidine
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Overview
Description
3-(2-Methylpropane-2-sulfonyl)azetidine is a chemical compound with the molecular formula C7H15NO2S. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropane-2-sulfonyl)azetidine can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate has been reported .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpropane-2-sulfonyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Cyclization Reactions: It can undergo cyclization reactions to form other nitrogen-containing heterocycles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Cyclization: Reagents such as alkyl dihalides and primary amines under microwave irradiation.
Major Products
The major products formed from these reactions include various substituted azetidines and other nitrogen-containing heterocycles .
Scientific Research Applications
3-(2-Methylpropane-2-sulfonyl)azetidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules and pharmaceutical intermediates.
Materials Science: The compound is explored for its potential in the development of novel materials with unique properties.
Catalysis: It serves as a ligand or catalyst in various organic transformations.
Mechanism of Action
The mechanism of action of 3-(2-Methylpropane-2-sulfonyl)azetidine involves its interaction with molecular targets through its sulfonyl and azetidine functional groups. These interactions can lead to the formation of stable complexes or intermediates, facilitating various chemical transformations. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
3-(2-Methylpropane-2-sulfonyl)azetidine hydrochloride: A closely related compound with similar structural features and applications.
1-Arenesulfonylazetidines: These compounds share the azetidine core and sulfonyl group but differ in the substituents attached to the nitrogen atom.
Uniqueness
This compound is unique due to its specific combination of the azetidine ring and the 2-methylpropane-2-sulfonyl group. This unique structure imparts distinct reactivity and properties, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C7H15NO2S |
---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
3-tert-butylsulfonylazetidine |
InChI |
InChI=1S/C7H15NO2S/c1-7(2,3)11(9,10)6-4-8-5-6/h6,8H,4-5H2,1-3H3 |
InChI Key |
GZAMRSKAEHMFHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CNC1 |
Origin of Product |
United States |
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